N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-2-carboxamide - 2034527-01-8

N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-2-carboxamide

Catalog Number: EVT-2959625
CAS Number: 2034527-01-8
Molecular Formula: C20H14N6OS
Molecular Weight: 386.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

The following compounds are structurally related to N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-2-carboxamide based on the presence of the [, , ]triazolo[4,3-b]pyridazine core and variations in substituents:

6-(6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

    Compound Description: SGX523 is a mesenchymal-epithelial transition factor (c-MET) inhibitor that was investigated for the treatment of solid tumors. It showed promising activity but exhibited species-dependent toxicity, particularly compromised renal function in patients, potentially due to crystal deposits in renal tubules. Research suggests that SGX523 is metabolized by aldehyde oxidase (AO) in a species-specific manner to a less soluble metabolite, 6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one (M11), which may contribute to the observed renal toxicity [].

    Relevance: SGX523 shares the core [, , ]triazolo[4,3-b]pyridazine structure with N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-2-carboxamide. Both compounds feature a quinoline ring system, although their substitution patterns and linking groups differ. Understanding the metabolic liabilities of SGX523, particularly its biotransformation by AO, might offer insights into potential metabolic pathways for the compound of interest.

7-(1,1-Dimethylethyl)-6-(2-methyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (L-838,417)

    Compound Description: L-838,417 is a novel compound that displays functional selectivity for specific non-α1 GABAA receptors []. In preclinical studies, L-838,417, unlike traditional benzodiazepines, demonstrated a reduced propensity to induce physical dependence in mice, highlighting its potential as an anxiolytic agent with fewer side effects [].

    Relevance: Although L-838,417 doesn't share the quinoline or thiophene substituents of N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-2-carboxamide, both compounds are built upon the same [, , ]triazolo[4,3-b]pyridazine scaffold. This structural similarity suggests potential for overlapping or related biological activities, and exploration of L-838,417's pharmacological profile could provide valuable insights for understanding the compound of interest.

7-Methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1)

  • Relevance: While Compound 1 replaces the thiophene and quinoline moieties of N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-2-carboxamide with a methylisothiazole and naphthyridine system, respectively, both share the crucial [, , ]triazolo[4,3-b]pyridazine core. The significant bioactivation observed with Compound 1 emphasizes the importance of carefully evaluating the metabolic stability and potential for bioactivation of compounds containing this core structure, including N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-2-carboxamide.

7-(2-Methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2)

    Compound Description: This compound was designed as a structural analog of Compound 1 with the goal of reducing bioactivation while maintaining its desirable pharmacokinetic and pharmacodynamic properties []. Despite shifting the primary site of metabolism to the naphthyridine ring, Compound 2 still exhibited glutathione conjugation and covalent binding to proteins, indicating ongoing concerns regarding bioactivation and potential toxicity [].

    Relevance: Although Compound 2 does not directly share the thiophene or quinoline features of N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-2-carboxamide, both are constructed around the same [, , ]triazolo[4,3-b]pyridazine framework. The continued bioactivation observed with Compound 2, even after structural modifications, further underscores the need to carefully assess the metabolic fate and potential for forming reactive metabolites for any compound containing this core, including N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-2-carboxamide.

N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl)benzamide derivatives

    Compound Description: These compounds were synthesized and evaluated for their antimicrobial activities []. They demonstrated good to moderate activity against various microorganisms, indicating their potential as lead compounds for the development of novel antimicrobial agents [].

    Relevance: These benzamide derivatives share the [, , ]triazolo[4,3-b]pyridazine core with N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-2-carboxamide. Although the specific substituents and their positions differ, the presence of this common core suggests a potential for overlapping or related biological activities.

Properties

CAS Number

2034527-01-8

Product Name

N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-2-carboxamide

IUPAC Name

N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]quinoline-2-carboxamide

Molecular Formula

C20H14N6OS

Molecular Weight

386.43

InChI

InChI=1S/C20H14N6OS/c27-20(16-8-7-13-4-1-2-5-14(13)22-16)21-12-19-24-23-18-10-9-15(25-26(18)19)17-6-3-11-28-17/h1-11H,12H2,(H,21,27)

InChI Key

UIRDQTTXEYRQAS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CC=CS5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.